

Efficacy of (R)-Terazosin in comparison to other known neuroprotective agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Terazosin

Cat. No.: B1165983

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A Comparative Analysis of (R)-Terazosin's Neuroprotective Efficacy

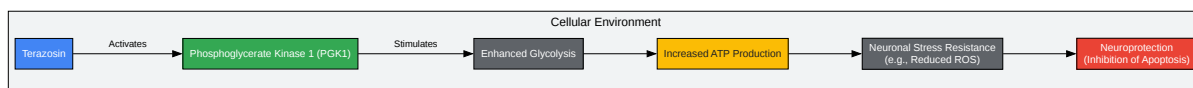
This guide provides a detailed comparison of **(R)-Terazosin's** neuroprotective capabilities against other relevant compounds, supported by experimental data from preclinical and epidemiological studies. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of targeting cellular bioenergetics in neurodegenerative diseases.

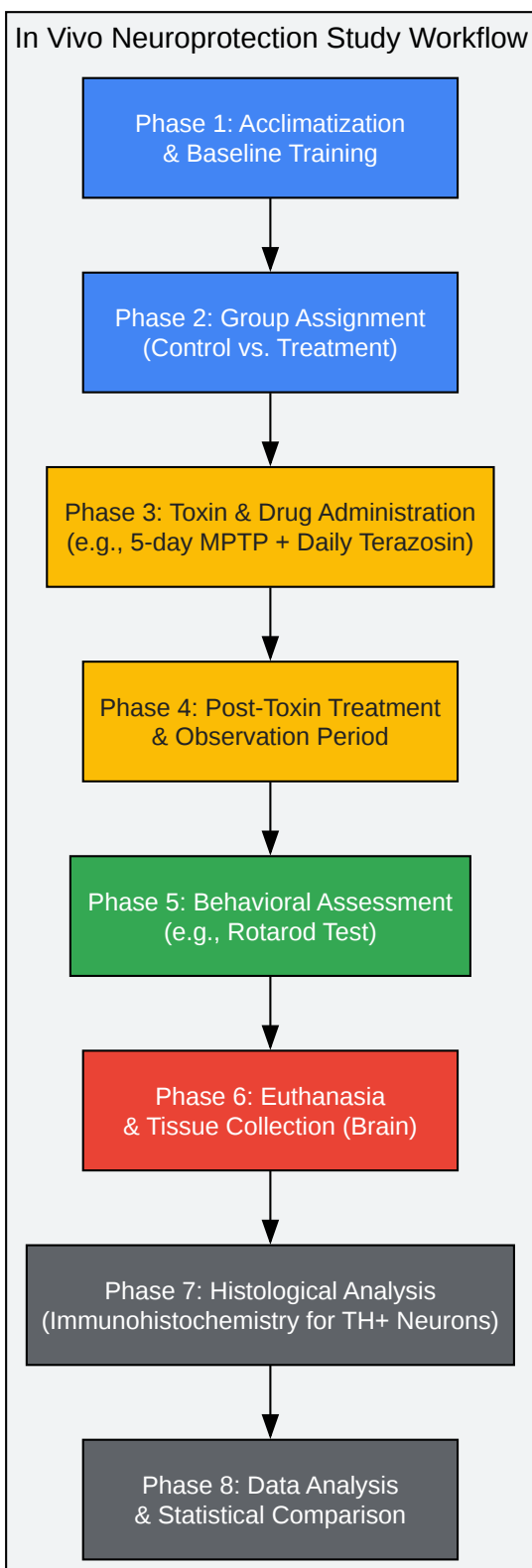
Introduction: A Novel Mechanism for Neuroprotection

Terazosin is a well-established alpha-1 adrenergic receptor antagonist used clinically for treating benign prostatic hyperplasia and hypertension.[1][2] Recent research, however, has uncovered a novel, off-target mechanism of action with significant neuroprotective implications.[3][4] Studies have demonstrated that Terazosin can bind to and activate Phosphoglycerate Kinase 1 (PGK1), a critical enzyme in the glycolytic pathway.[3] This activation enhances the rate of glycolysis, leading to increased cellular ATP production. As impaired energy metabolism is a common pathological feature in many neurodegenerative disorders, including Parkinson's disease (PD), enhancing PGK1 activity presents a promising therapeutic strategy.

Signaling Pathway: PGK1 Activation by Terazosin

The neuroprotective effect of Terazosin is primarily attributed to its ability to modulate cellular energy metabolism. By allosterically binding to PGK1, Terazosin facilitates a conformational change that increases the enzyme's catalytic activity, specifically by promoting the release of its product, ATP. This leads to a boost in the overall glycolytic flux, elevating cellular ATP levels and enhancing the cell's capacity to resist stress and prevent apoptosis, ultimately conferring neuroprotection.





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- To cite this document: BenchChem. [Efficacy of (R)-Terazosin in comparison to other known neuroprotective agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165983#efficacy-of-r-terazosin-in-comparison-to-other-known-neuroprotective-agents]

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